2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid
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Overview
Description
“2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid” is a chemical compound with the CAS Number: 1041525-89-6 . It has a molecular weight of 187.24 . The IUPAC name for this compound is [2- (2-hydroxyethyl)-1-piperidinyl]acetic acid .
Synthesis Analysis
Piperidines, which include the compound , are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO3/c11-6-4-8-3-1-2-5-10 (8)7-9 (12)13/h8,11H,1-7H2, (H,12,13) .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Organic Synthesis and Drug Development
- The compound has been utilized in the asymmetric synthesis of substituted piperidines, showcasing its value in producing optically pure piperidines, which are versatile intermediates for a wide range of amines containing substituted piperidine units (Acharya & Clive, 2010).
- In drug synthesis, it serves as a precursor for creating novel therapeutic agents, including derivatives with potential analgesic properties and those targeting the cholinergic system (Ahmadi & Mahmoudi, 2005); (Carpinelli et al., 2006).
Material Science and Catalysis
- The chemical's derivatives have been employed in the synthesis of nanomaterials and as catalysts in various chemical reactions, demonstrating the compound's role in enhancing reaction efficiencies and yields under specific conditions (Mokhtary & Torabi, 2017).
Analytical and Chemical Studies
- It has also been used in studies aimed at understanding the molecular properties of substituted pyrrolidinones and piperidines, contributing to the knowledge base on the electronic properties and chemical behaviors of these compounds (Bouklah et al., 2012).
Advanced Synthesis Techniques
- Research on microwave-assisted synthesis highlights the compound's role in the development of efficient, rapid synthesis methods for various organic compounds, thereby reducing reaction times and improving yields (Sharma, Joshi, & Sinha, 2003).
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
Properties
IUPAC Name |
2-[2-(2-hydroxyethyl)piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-6-4-8-3-1-2-5-10(8)7-9(12)13/h8,11H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJIJVVHTDGDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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